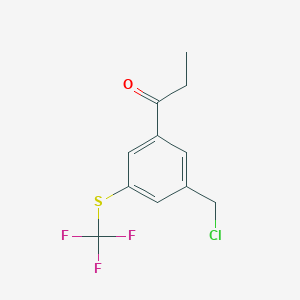
Tricyclo(4.1.1.07,8)oct-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo(4.1.1.07,8)oct-3-ene: is a unique organic compound with the molecular formula C8H10 . It is characterized by a tricyclic structure that includes three interconnected rings, making it an interesting subject of study in organic chemistry. The compound’s structure consists of a combination of three-membered, four-membered, seven-membered, and eight-membered rings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(4.1.1.07,8)oct-3-ene typically involves complex organic reactions. One common method is the Diels-Alder reaction , which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction forms the tricyclic core of the compound. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are less commonly documented in public literature.
化学反応の分析
Types of Reactions: Tricyclo(4.1.1.07,8)oct-3-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Tricyclo(4.1.1.07,8)oct-3-ene is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .
Biology and Medicine: Research into the biological activity of Tricyclo(41107,8)oct-3-ene and its derivatives is ongoing
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its rigid structure can impart desirable properties to these materials, such as increased strength and stability .
作用機序
The mechanism of action of Tricyclo(4.1.1.07,8)oct-3-ene involves its interaction with molecular targets through its unique tricyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Bicyclo[3.2.1]octane: This compound has a similar bicyclic structure but lacks the third ring present in Tricyclo(4.1.1.07,8)oct-3-ene.
Tricyclo[3.3.0.0]octane: Another tricyclic compound with a different ring arrangement, providing different chemical properties and reactivity.
Uniqueness: this compound’s uniqueness lies in its specific ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
102575-25-7 |
|---|---|
分子式 |
C8H10 |
分子量 |
106.16 g/mol |
IUPAC名 |
tricyclo[5.1.0.02,8]oct-4-ene |
InChI |
InChI=1S/C8H10/c1-2-4-6-7-5(3-1)8(6)7/h1-2,5-8H,3-4H2 |
InChIキー |
YVOQUDKKWLTNAV-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC2C3C1C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)







![3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14068835.png)



